molecular formula C12H13NO6 B1238205 3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione CAS No. 132759-68-3

3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione

Cat. No. B1238205
M. Wt: 267.23 g/mol
InChI Key: PNLAJNRGHNFIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione, also known as 3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione, is a useful research compound. Its molecular formula is C12H13NO6 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

132759-68-3

Product Name

3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

3-[(3,4-dihydroxy-5-nitrophenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C12H13NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h4-5,9,16-17H,3H2,1-2H3

InChI Key

PNLAJNRGHNFIDP-UHFFFAOYSA-N

SMILES

CC(=O)C(CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC(=O)C(CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C

Other CAS RN

132759-68-3

synonyms

OR 1246
OR-1246

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 6.0 g of 3,4-dihydroxy-5-nitrobenzyl-alcohol and 1.0 ml of trifluoroacetic acid in 70 ml of 2,4-pentanedione was heated for 20 h at 100° C. The solvents were evaporated in vacuo and the residue was crystallized from 2-propanol. Yield 3.0 g, mp 118°-128° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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